molecular formula C25H27F6N5 B12445722 N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline

N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline

Katalognummer: B12445722
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: UBJOHDMWLCTCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazole ring

Vorbereitungsmethoden

The synthesis of N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclohexyl ring formation: This can be done through cyclization reactions involving suitable precursors.

    Final coupling: The final step involves coupling the tetrazole-containing intermediate with the trifluoromethylated aniline derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Analyse Chemischer Reaktionen

N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under suitable conditions, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Materials Science: The presence of trifluoromethyl groups imparts unique properties to the compound, making it useful in developing advanced materials with specific characteristics such as hydrophobicity and thermal stability.

    Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups and tetrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.

    Trifluoromethylated Benzimidazoles: Compounds with applications in pharmaceuticals and agrochemicals.

    Tetrazole-containing Compounds: Used in various fields, including medicine and materials science, due to their unique chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H27F6N5

Molekulargewicht

511.5 g/mol

IUPAC-Name

N-[4-tert-butyl-1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C25H27F6N5/c1-22(2,3)16-10-12-23(13-11-16,32-19-8-4-6-17(14-19)24(26,27)28)21-33-34-35-36(21)20-9-5-7-18(15-20)25(29,30)31/h4-9,14-16,32H,10-13H2,1-3H3

InChI-Schlüssel

UBJOHDMWLCTCGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.